Cas no 58917-25-2 ((5R)-5-methyloxolan-2-one)
(5R)-5-methyloxolan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Furanone,dihydro-5-methyl-, (5R)-
- (5R)-5-methyloxolan-2-one
- (R)-4-PENTANOLIDE
- (R)-GAMMA-VALEROLACTONE
- (R)-γ-Methyl-γ-butyrolactone
- (R)-γ-Valerolactone
- (+)-(R)-2,3,4,5-tetrahydro-5-methylfuran-2-one
- (+)-(R)-5-methyl-2-oxotetrahydrofuran
- (R)-
- (R)-5-methyl-dihydrofuran-2(3H)-one
- (R)-Dihydro-5-methyl-2(3H)-furanone
- (R)-feminineValerolactone
- A-Valerolactone
- (5R)-5-methyldihydrofuran-2(3H)-one
- (R)-(+)-gamma-valerolactone
- (R)-??-Valerolactone
- (R)-?-VALEROLACTONE
- (+)-(R)-gamma-valerolactone
- Q27121269
- E76316
- 2(3H)-Furanone, dihydro-5-methyl-, (5R)-
- U5N
- (R)-gamma-Valerolactone, >=97.5% (GC)
- GAEKPEKOJKCEMS-SCSAIBSYSA-N
- BS-53069
- (R)-5-Methyldihydrofuran-2-one
- SCHEMBL265674
- 58917-25-2
- (R)-5-methyldihydrofuran-2(3H)-one
- R)-gamma-Methyl-gamma-butyrolactone
- EN300-122313
- (+)-gamma-valerolactone
- (r)-(+)-5-methyl-4,5-dihydrofuran-2(3h)-one
- (R)- gamma -Valerolactone
- AKOS028112461
- S-2-Aminoctanoicacid
- CHEBI:48570
- (R)--Valerolactone
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- MDL: MFCD01863131
- Inchi: 1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1
- InChI Key: GAEKPEKOJKCEMS-SCSAIBSYSA-N
- SMILES: O1C(CC[C@H]1C)=O
Computed Properties
- Exact Mass: 100.05200
- Monoisotopic Mass: 100.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 88.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.04
- Boiling Point: 105 C
- Flash Point: 75 °C
- PSA: 26.30000
- LogP: 0.71190
(5R)-5-methyloxolan-2-one Security Information
- WGK Germany:2
- Hazard Category Code: 22-36-36/37/38
- Safety Instruction: S26; S36
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Hazardous Material Identification:
- Risk Phrases:R22
- Safety Term:S26-S36
(5R)-5-methyloxolan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20718-50mg |
(R)-γ-Valerolactone |
58917-25-2 | 98% | 50mg |
¥680.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20718-100mg |
(R)-γ-Valerolactone |
58917-25-2 | 98% | 100mg |
¥1140.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20718-250mg |
(R)-γ-Valerolactone |
58917-25-2 | 98% | 250mg |
¥2448.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20718-500mg |
(R)-γ-Valerolactone |
58917-25-2 | 98% | 500mg |
¥4604.00 | 2023-09-09 | |
| eNovation Chemicals LLC | Y1086265-100mg |
2(3H)-Furanone, dihydro-5-methyl-, (5R)- |
58917-25-2 | 95% | 100mg |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1086265-250mg |
2(3H)-Furanone, dihydro-5-methyl-, (5R)- |
58917-25-2 | 95% | 250mg |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1086265-1g |
2(3H)-Furanone, dihydro-5-methyl-, (5R)- |
58917-25-2 | 95% | 1g |
$530 | 2023-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912603-25mg |
(R)-γ-Valerolactone |
58917-25-2 | 98% | 25mg |
¥560.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912603-100mg |
(R)-γ-Valerolactone |
58917-25-2 | 98% | 100mg |
¥1,680.00 | 2022-09-28 | |
| eNovation Chemicals LLC | Y1214064-1g |
(R)-5-Methyldihydrofuran-2(3H)-one |
58917-25-2 | 95% | 1g |
$500 | 2024-07-23 |
(5R)-5-methyloxolan-2-one Suppliers
(5R)-5-methyloxolan-2-one Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (5R)-5-methyloxolan-2-one
Recent Advances in the Study of (5R)-5-methyloxolan-2-one (CAS: 58917-25-2) in Chemical Biology and Pharmaceutical Research
The compound (5R)-5-methyloxolan-2-one (CAS: 58917-25-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This lactone derivative, characterized by a five-membered ring with a methyl substituent at the 5-position, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of enzyme inhibitors and chiral building blocks for complex natural products.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (5R)-5-methyloxolan-2-one as a precursor in the synthesis of novel gamma-lactam-based protease inhibitors. The research team utilized asymmetric catalysis to optimize the enantioselective synthesis of this compound, achieving a 98% enantiomeric excess (ee). Subsequent biological assays revealed that derivatives of (5R)-5-methyloxolan-2-one exhibited potent inhibitory activity against HIV-1 protease, with IC50 values in the nanomolar range. These findings suggest its potential as a scaffold for antiviral drug development.
In parallel, a recent patent application (WO2023056789) disclosed the use of (5R)-5-methyloxolan-2-one in the production of biodegradable polymers for drug delivery systems. The patent highlights the compound's ability to form copolymers with enhanced biocompatibility and controlled release properties. This innovation addresses critical challenges in targeted therapy, particularly for oncological applications where precise drug localization is paramount.
Structural analysis through X-ray crystallography (Acta Crystallographica Section E, 2024) has provided new insights into the conformational flexibility of (5R)-5-methyloxolan-2-one. The study revealed unexpected pseudorotational behavior in the lactone ring, which may explain its diverse reactivity patterns. These structural findings are particularly relevant for computational chemists developing molecular docking models for drug design.
Ongoing clinical trials (NCT05678944) are investigating prodrug formulations incorporating (5R)-5-methyloxolan-2-one as a metabolic trigger for improved bioavailability of antiviral agents. Preliminary results show a 40% increase in plasma concentration compared to conventional formulations, without compromising safety profiles. This development could significantly impact treatment regimens for chronic viral infections.
From a synthetic chemistry perspective, recent advancements in continuous flow chemistry (Organic Process Research & Development, 2024) have enabled kilogram-scale production of (5R)-5-methyloxolan-2-one with reduced environmental impact. The new protocol achieves 85% yield while eliminating hazardous solvents traditionally used in batch processes, aligning with green chemistry principles.
These collective advancements position (5R)-5-methyloxolan-2-one as a compound of growing importance in pharmaceutical development. Its dual role as both a bioactive molecule and a synthetic building block continues to inspire innovative applications across multiple therapeutic areas. Future research directions may explore its potential in neurodegenerative disease modulation, as suggested by recent in silico studies predicting activity against protein aggregation pathways.